molecular formula C18H22N2O2 B12282823 tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate CAS No. 330804-01-8

tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate

Cat. No.: B12282823
CAS No.: 330804-01-8
M. Wt: 298.4 g/mol
InChI Key: KUBBOKQREDUIST-UHFFFAOYSA-N
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Description

tert-Butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate: is an organic compound with the molecular formula C18H22N2O2. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution Reaction: The synthesis of tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate can be achieved through a nucleophilic substitution reaction.

    Boc Protection: Another method involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection.

Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate can undergo oxidation reactions to form corresponding nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions typically involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Employed in the synthesis of complex molecules and pharmaceuticals.

Biology:

  • Studied for its potential biological activity.
  • Used in the development of enzyme inhibitors.

Medicine:

  • Investigated for its potential therapeutic applications.
  • Used in drug discovery and development processes.

Industry:

  • Utilized in the production of specialty chemicals.
  • Employed in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-substrate interactions and disruption of metabolic processes.

Comparison with Similar Compounds

  • tert-Butyl N-[[4-(aminomethyl)phenyl]methyl]carbamate
  • tert-Butyl N-[[3-(aminomethyl)phenyl]methyl]carbamate
  • tert-Butyl N-[[4-(aminophenyl)phenyl]methyl]carbamate

Uniqueness:

  • tert-Butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets.
  • The presence of the tert-butyl group provides steric hindrance, which can affect the compound’s stability and reactivity compared to similar compounds.

Properties

CAS No.

330804-01-8

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-12-13-5-4-6-15(11-13)14-7-9-16(19)10-8-14/h4-11H,12,19H2,1-3H3,(H,20,21)

InChI Key

KUBBOKQREDUIST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=CC=C(C=C2)N

Origin of Product

United States

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